

Comparative Proteomics of SHIP2 Interacting Proteins: A Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ship2-IN-1

Cat. No.: B2391551

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the proteins known to interact with the SH2-containing inositol 5-phosphatase 2 (SHIP2), a critical enzyme and scaffold protein implicated in a multitude of cellular processes. Understanding the SHIP2 interactome is crucial for elucidating its role in signaling pathways and for the development of novel therapeutics targeting diseases such as cancer, diabetes, and inflammatory conditions.^{[1][2][3]} This document summarizes key interacting partners identified through various proteomic approaches, details the experimental protocols for their discovery, and visualizes the complex relationships within the SHIP2 signaling network.

I. Comparative Analysis of SHIP2 Interacting Proteins

SHIP2's function is dictated not only by its catalytic activity but also by its role as a scaffold, bringing together various proteins through its multiple domains.^{[4][5][6]} Proteomic studies, primarily employing co-immunoprecipitation followed by mass spectrometry (Co-IP-MS) and yeast two-hybrid (Y2H) screens, have identified a range of interacting partners. The following table summarizes key SHIP2 interactors across different cellular contexts, highlighting the diversity of its protein-protein interactions.

Interacting Protein	Cellular Context/Cell Line	Method of Identification	Functional Relevance of Interaction	Reference
Shc	B cells, various	Co-IP, Affinity measurements	Facilitates SHIP2 translocation to the membrane for its phosphatase activity.	[7] [8] [9]
c-Cbl and Cbl-b	HEK293T, COS-7, CHO-IR	Co-IP	Involved in the regulation of receptor tyrosine kinase signaling and protein ubiquitination.	[4]
EGFR	Breast cancer cells (MDA-MB-231), HeLa	Co-IP	SHIP2 regulates EGFR levels, endocytosis, and downstream signaling to the Akt pathway.	[2] [10]
c-MET and VEGFR3	Lymphatic endothelial cells (TIME)	Proximity Ligation Assay, Co-IP	SHIP2 associates with these receptor tyrosine kinases, playing a role in lymphatic function.	[11]
RhoA	U251 glioma cells	Co-IP	GTP-dependent interaction that is crucial for cell polarity and migration.	[12]

Prohibitin (PHB)	Human gastric mucosal epithelium	Yeast Two-Hybrid, Co-IP	A newly identified interactor in the gastric mucosa, though the functional significance is still under investigation.	[13]
JIP-1	Not specified	Direct Interaction	SHIP2 up-regulates JIP1-mediated JNK activation and JIP1 tyrosine phosphorylation.	[4]
p130(Cas)	Not specified	Not specified in abstracts	Scaffold protein involved in cell adhesion and migration signaling.	[4]
Vinexin	Not specified	Not specified in abstracts	A scaffold protein that links signaling molecules to the actin cytoskeleton.	[4]
Intersectin	Not specified	Not specified in abstracts	A scaffold protein involved in endocytosis and cytoskeletal regulation.	[4]

II. Experimental Protocols

The identification of protein-protein interactions is fundamental to understanding cellular signaling networks.[\[14\]](#)[\[15\]](#)[\[16\]](#) Co-immunoprecipitation (Co-IP) coupled with mass

spectrometry (MS) is a powerful and widely used technique to discover and validate these interactions in a cellular context.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Optimized Co-Immunoprecipitation Protocol for Mass Spectrometry Analysis

This protocol is an optimized procedure for the enrichment of an endogenous protein (the "bait," e.g., SHIP2) and its interacting partners ("prey") from cell lysates for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[17\]](#)[\[19\]](#)[\[20\]](#)

A. Cell Lysis and Protein Extraction

- Culture cells to approximately 80-90% confluency. For a 15 cm dish, this typically yields around 2×10^7 cells.
- Wash cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells by adding 2 mL of ice-cold Lysis Buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).[\[22\]](#)
- Incubate on ice for 30 minutes, with gentle agitation every 10 minutes to ensure complete lysis.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Centrifuge the lysate at $20,000 \times g$ for 15 minutes at 4°C to pellet cellular debris.[\[22\]](#)
- Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This contains the soluble proteins.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

B. Immunoprecipitation of the Bait Protein

- For each Co-IP reaction, use approximately 2.5 mg of total protein lysate.[\[17\]](#)
- Add an appropriate amount of the primary antibody specific to the bait protein (e.g., anti-SHIP2 antibody, typically 2-5 μg) to the lysate.[\[22\]](#)

- Incubate the lysate-antibody mixture for at least 2 hours (or overnight) at 4°C with gentle end-over-end rotation.
- In a separate tube, prepare magnetic beads (e.g., Protein A/G Dynabeads) by washing them three times with Lysis Buffer.
- Add the equilibrated magnetic beads (typically 15-20 µL of slurry) to the lysate-antibody mixture.[\[22\]](#)
- Incubate for an additional 2 hours at 4°C with gentle rotation to allow the antibody-protein complexes to bind to the beads.

C. Washing and Elution

- Place the tube on a magnetic rack to capture the beads. Carefully aspirate and discard the supernatant.
- Wash the beads three to four times with 1 mL of a high-stringency wash buffer (e.g., buffer with increased salt concentration) to remove non-specific binders.[\[17\]](#)
- Perform a final wash with a low-salt buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl, pH 7.5) to remove residual detergents.[\[17\]](#)[\[22\]](#)
- Elute the protein complexes from the beads by adding 50 µL of an elution buffer (e.g., 0.1 M glycine, pH 2.5, or SDS-PAGE sample buffer for on-bead digestion). Incubate for 10 minutes at room temperature.[\[17\]](#)
- Neutralize the eluate immediately with a neutralizing buffer (e.g., 1 M Tris-HCl, pH 8.5) if using an acidic elution buffer.

D. Sample Preparation for Mass Spectrometry

- The eluted proteins are typically resolved briefly on an SDS-PAGE gel, and the entire protein lane is excised for in-gel digestion.
- Alternatively, on-bead digestion can be performed directly on the washed beads.
- Proteins are digested with a protease (e.g., trypsin) to generate peptides.

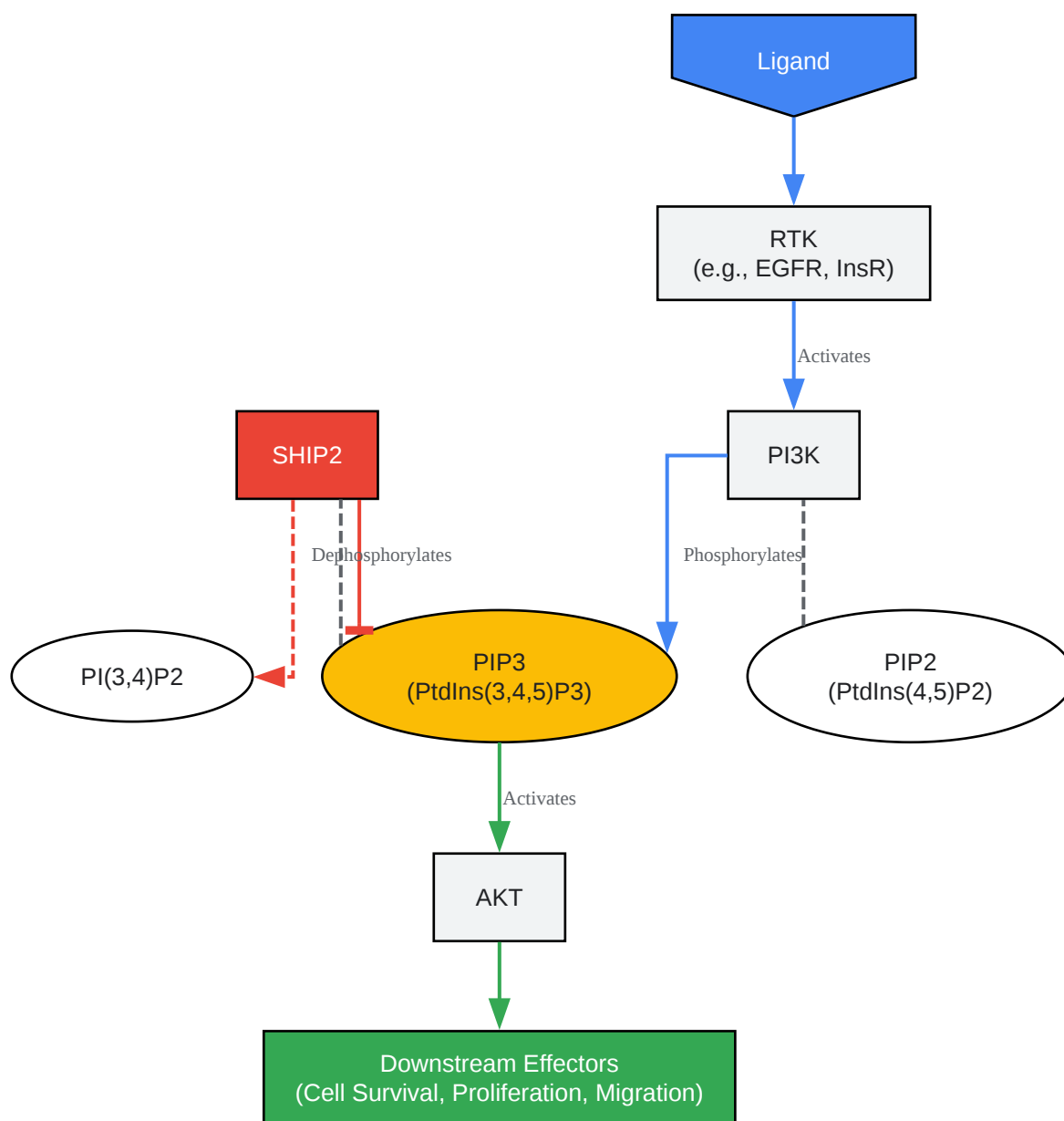
- The resulting peptides are desalted and concentrated using C18 spin tips.
- The purified peptides are then analyzed by LC-MS/MS to identify the proteins present in the sample.

E. Data Analysis

- The raw MS data is processed using a database search algorithm (e.g., Mascot, Sequest) to identify peptides and proteins.[\[14\]](#)
- Identified proteins are filtered based on confidence scores.
- To distinguish true interactors from non-specific background proteins, results are often compared against a control Co-IP performed with a non-specific IgG antibody.
- Computational tools and algorithms are used to score and prioritize potential protein-protein interactions.[\[15\]](#)

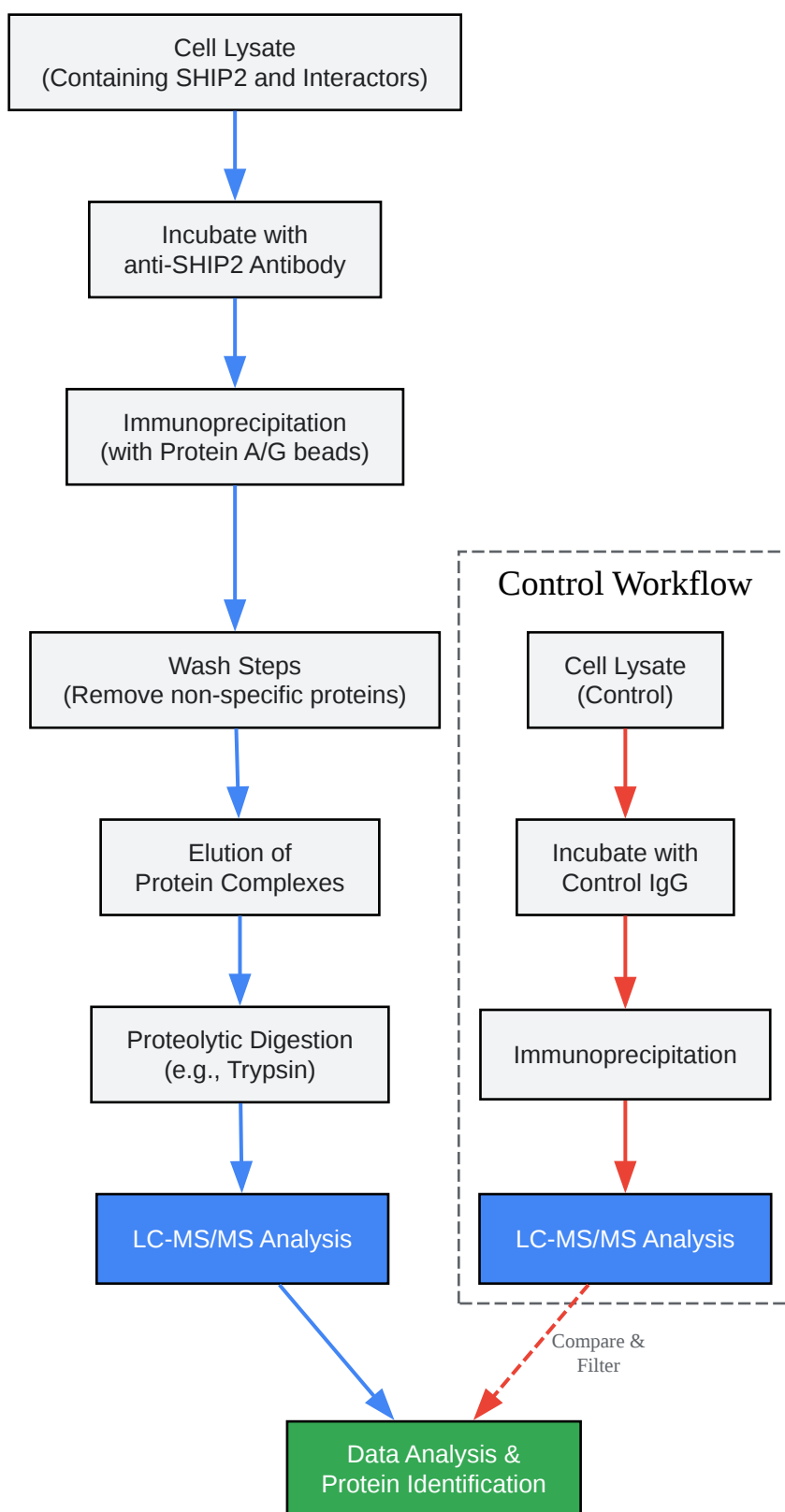
III. Visualizing SHIP2's Role and Discovery Workflow

Graphical representations are essential for understanding complex biological systems. The following diagrams, generated using the DOT language, illustrate key aspects of SHIP2 proteomics.



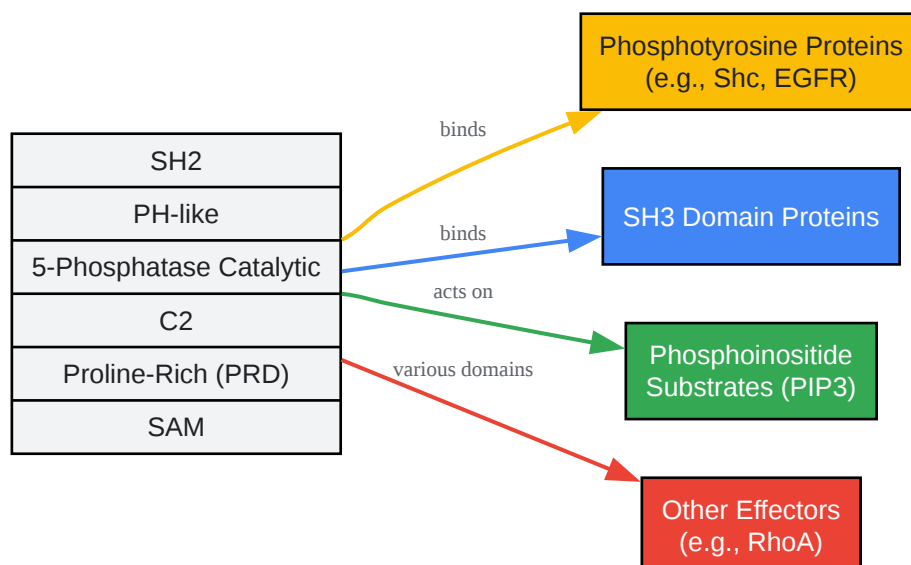
[Click to download full resolution via product page](#)

Caption: SHIP2 negatively regulates the PI3K/AKT signaling pathway.



[Click to download full resolution via product page](#)

Caption: Workflow for identifying SHIP2 interactors via Co-IP-MS.



[Click to download full resolution via product page](#)

Caption: SHIP2 domain architecture and corresponding interactors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SHIP2: Structure, Function and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Functional Roles of the Src Homology 2 Domain-Containing Inositol 5-Phosphatases SHIP1 and SHIP2 in the Pathogenesis of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHIP2 (SH2 Domain-containing Inositol Phosphatase 2) SH2 Domain Negatively Controls SHIP2 Monoubiquitination in Response to Epidermal Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Insights into structure and function of SHIP2-SH2: homology modeling, docking, and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]
- 9. Protein interactions of Src homology 2 (SH2) domain-containing inositol phosphatase (SHIP): association with Shc displaces SHIP from FcγRIIb in B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SHIP2 phosphoinositol phosphatase positively regulates EGFR-Akt pathway, CXCR4 expression, and cell migration in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for SH2 Domain-Containing 5'-Inositol Phosphatase-2 (SHIP2) Contributing to a Lymphatic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The inositol 5-phosphatase SHIP2 is an effector of RhoA and is involved in cell polarity and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Screening of interacting proteins of SHIP2 in human gastric mucosal epithelium by yeast two-hybrid system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mass spectrometry-based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inferring Protein-Protein Interaction Networks From Mass Spectrometry-Based Proteomic Approaches: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass spectrometry-based protein–protein interaction techniques and their applications in studies of DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. communities.springernature.com [communities.springernature.com]
- 22. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Comparative Proteomics of SHIP2 Interacting Proteins: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2391551#comparative-proteomics-of-ship2-interacting-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com